molecular formula C11H8F4N2O B13503141 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine

Cat. No.: B13503141
M. Wt: 260.19 g/mol
InChI Key: GJEMOIASRQIDFY-UHFFFAOYSA-N
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Description

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine is a fluorinated isoxazole derivative characterized by a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group at the 4- and 3-positions, respectively. The isoxazole ring is functionalized with a methanamine group at the 5-position. This compound belongs to a class of molecules often explored in medicinal chemistry due to the bioisosteric properties of the isoxazole ring and the electron-withdrawing effects of fluorine/trifluoromethyl groups, which enhance metabolic stability and target binding .

Properties

Molecular Formula

C11H8F4N2O

Molecular Weight

260.19 g/mol

IUPAC Name

[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C11H8F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10-4-7(5-16)18-17-10/h1-4H,5,16H2

InChI Key

GJEMOIASRQIDFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine, differing primarily in substituent patterns on the phenyl or isoxazole rings:

Compound Name Molecular Formula Substituents on Phenyl Ring Isoxazole Modification Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₁H₉F₄N₂O 4-Fluoro, 3-(trifluoromethyl) 5-methanamine 256.10 Potential kinase inhibitor scaffold
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₂O 4-Fluoro 5-methanamine (HCl salt) 228.65 Improved solubility (salt form)
3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine C₁₁H₉F₃N₂O 3-(Trifluoromethyl) 3-Methyl, 5-amine 244.20 Unknown; structural analog
3-[4-(Trifluoromethyl)phenyl]-5-isoxazolylamine C₁₀H₇F₃N₂O 4-(Trifluoromethyl) 5-amine 228.17 Intermediate for agrochemicals
Key Observations:

Substituent Position and Electronic Effects: The trifluoromethyl group at the 3-position (meta) on the phenyl ring in the target compound introduces steric and electronic effects distinct from the 4-position (para) in . Meta-substitution may enhance binding to hydrophobic pockets in enzyme targets compared to para-substituted analogs.

Functional Group Modifications: The methanamine group in the target compound and provides a primary amine for salt formation (e.g., hydrochloride in ) or covalent bonding in prodrug strategies.

Molecular Weight and Solubility :

  • The hydrochloride salt in (228.65 g/mol) improves aqueous solubility compared to the free base of the target compound (256.10 g/mol), which may influence bioavailability in pharmacological applications .

Biological Activity

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine (CAS: 1314796-45-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F4N2O, with a molecular weight of 260.19 g/mol. The compound features a trifluoromethyl group, which enhances its chemical stability and biological activity.

PropertyValue
Molecular FormulaC11H8F4N2O
Molecular Weight260.19 g/mol
CAS Number1314796-45-6
LogP2.9582
TPSA52.05 Ų

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

1. Binding Affinity:
Studies have shown that this compound exhibits significant binding affinity to various biological targets, making it a candidate for further drug development. The presence of fluorine atoms contributes to its interaction with target proteins.

2. Anticancer Potential:
Preliminary investigations suggest that the compound may possess anticancer properties. Structural analogs have been linked to anti-cancer mechanisms, indicating that this compound could exhibit similar effects.

3. Neuroprotective Effects:
Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Synthesis Methods

The synthesis of this compound can be achieved via several methodologies, including:

  • Condensation Reactions: Utilizing appropriate precursors to form the isoxazole ring.
  • Fluorination Techniques: Incorporating fluorine atoms into the phenyl ring to enhance biological activity.

Case Study 1: Anticancer Activity

A study conducted on a series of isoxazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of fluorinated isoxazole derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells. This suggests a possible therapeutic role for this compound in neurodegenerative diseases.

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